molecular formula C10H12IN3 B14263661 (2-Iodophenyl)-pyrrolidin-1-yldiazene CAS No. 188966-38-3

(2-Iodophenyl)-pyrrolidin-1-yldiazene

Cat. No.: B14263661
CAS No.: 188966-38-3
M. Wt: 301.13 g/mol
InChI Key: LHHKBNMXCCYHSM-UHFFFAOYSA-N
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Description

(2-Iodophenyl)-pyrrolidin-1-yldiazene is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring through a diazene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodophenyl)-pyrrolidin-1-yldiazene typically involves the reaction of 2-iodoaniline with pyrrolidine in the presence of a diazotizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at low temperatures to ensure the stability of the diazene linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Iodophenyl)-pyrrolidin-1-yldiazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazene linkage to an amine group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used to replace the iodine atom.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Azides or thiol-substituted compounds.

Scientific Research Applications

(2-Iodophenyl)-pyrrolidin-1-yldiazene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Iodophenyl)-pyrrolidin-1-yldiazene involves its interaction with molecular targets through its diazene linkage and iodine atom. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The pathways involved may include oxidative stress responses or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodophenyl isothiocyanate
  • 2-Iodobiphenyl
  • 2-Iodobenzyl alcohol

Uniqueness

(2-Iodophenyl)-pyrrolidin-1-yldiazene is unique due to its diazene linkage, which imparts distinct chemical reactivity compared to other iodine-substituted phenyl compounds. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research applications.

Properties

CAS No.

188966-38-3

Molecular Formula

C10H12IN3

Molecular Weight

301.13 g/mol

IUPAC Name

(2-iodophenyl)-pyrrolidin-1-yldiazene

InChI

InChI=1S/C10H12IN3/c11-9-5-1-2-6-10(9)12-13-14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2

InChI Key

LHHKBNMXCCYHSM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)N=NC2=CC=CC=C2I

Origin of Product

United States

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